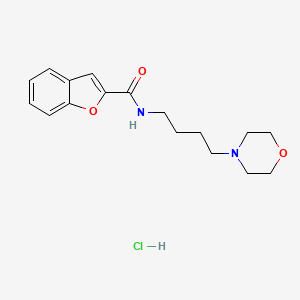

CL-82198 hydrochloride

説明

特性

IUPAC Name |

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3.ClH/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19;/h1-2,5-6,13H,3-4,7-12H2,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOACXKZWXHBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587891 | |

| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307002-71-7, 1188890-36-9 | |

| Record name | 307002-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CL-82198 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-82198 hydrochloride is a potent and selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). Its mechanism of action is centered on its unique ability to bind to the S1' specificity pocket of the MMP-13 enzyme, leading to the modulation of downstream pathways involved in extracellular matrix degradation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development, particularly those with an interest in therapies for osteoarthritis and other conditions where MMP-13 is implicated.

Core Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of MMP-13, a key enzyme in the degradation of type II collagen, the main component of articular cartilage.[1] Unlike many broad-spectrum MMP inhibitors that function by chelating the catalytic zinc ion at the active site, CL-82198 exhibits a more nuanced and selective mechanism.[2][3]

Structural and NMR binding studies have revealed that CL-82198 binds within the entire S1' pocket of the MMP-13 enzyme.[4][5] This pocket is significantly larger and more extended in MMP-13 compared to other MMPs, reaching almost to the surface of the protein.[5] This unique structural feature of the MMP-13 S1' pocket is the basis for the high selectivity of CL-82198.[4][5] By occupying this pocket, CL-82198 sterically hinders the substrate from binding to the active site, thereby inhibiting the enzyme's proteolytic activity without direct interaction with the catalytic zinc atom.[2][3]

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified in various studies. The available data is summarized below. It is important to note the discrepancy in the reported IC50 values, which may be attributed to different assay conditions, such as the substrate used or the source of the enzyme.

| Parameter | Value | Target | Notes | Reference(s) |

| IC50 | 3.2 µM | MMP-13 | Orally bioavailable. | [4][6] |

| IC50 | 10 µM | MMP-13 | Identified from a high-throughput screen. | [2][5] |

| Selectivity | No activity | MMP-1, MMP-9, TACE | Demonstrates high selectivity for MMP-13 over other metalloproteinases. | [2][4][5] |

Signaling Pathways

This compound exerts its therapeutic effects by intervening in the pathological signaling pathways where MMP-13 is a key downstream effector. In osteoarthritis, the expression and activity of MMP-13 are upregulated by pro-inflammatory cytokines and growth factors, leading to the degradation of the cartilage matrix. By inhibiting MMP-13, CL-82198 blocks this final common pathway of cartilage destruction.

MMP-13 Signaling Pathway in Osteoarthritis

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)

This protocol is a representative method for determining the IC50 of an MMP-13 inhibitor.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of recombinant human MMP-13.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission ~328/393 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the CL-82198 stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well microplate, add the diluted CL-82198 solutions or vehicle control (DMSO in assay buffer) to respective wells.

-

Add recombinant human MMP-13 to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes) at 37°C using a fluorometric plate reader.

-

Calculate the rate of substrate cleavage (reaction velocity) for each concentration of CL-82198.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Murine Model of Osteoarthritis

This protocol describes a preclinical model used to evaluate the efficacy of CL-82198 in preventing the progression of osteoarthritis.

Objective: To assess the chondroprotective effects of this compound in a surgically-induced model of osteoarthritis in mice.

Materials:

-

10-week-old male C57BL/6 mice

-

This compound

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for meniscal-ligamentous injury (MLI)

-

Histological reagents (formalin, decalcifying solution, paraffin, Safranin O/Fast Green stains)

Procedure:

-

Induce osteoarthritis in the right knee joint of the mice via surgical meniscal-ligamentous injury (MLI). Sham surgeries are performed on a control group.

-

Beginning one day post-surgery, administer this compound via intraperitoneal (i.p.) injection every other day for 12 weeks.

-

Prepare different dosing cohorts (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) and a vehicle control group (saline).

-

At the end of the 12-week treatment period, euthanize the mice and dissect the knee joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Prepare sagittal sections of the knee joints and stain with Safranin O/Fast Green to visualize cartilage.

-

Assess cartilage degradation using a standardized scoring system (e.g., OARSI score).

-

Perform histomorphometric analysis to quantify cartilage area and thickness.

-

Statistically compare the results between the treated and vehicle control groups to determine the efficacy of CL-82198.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective MMP-13 inhibitor like this compound.

Conclusion

This compound represents a significant tool for the study of MMP-13-mediated pathologies. Its selectivity, derived from its unique binding mechanism to the S1' pocket, distinguishes it from traditional, broad-spectrum MMP inhibitors. The data and protocols presented in this guide provide a comprehensive foundation for researchers to understand and further investigate the therapeutic potential of CL-82198 and other selective MMP-13 inhibitors. Future research should aim to fully elucidate its pharmacokinetic and pharmacodynamic profile in various preclinical models to pave the way for potential clinical applications.

References

- 1. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co‐Inhibition of TGF‐β and GSK‐3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. keck.usc.edu [keck.usc.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vivo Imaging and Pharmacokinetics of Percutaneously Injected Ultrasound and X-ray Imageable Thermosensitive Hydrogel loaded with Doxorubicin versus Free Drug in Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dctd.cancer.gov [dctd.cancer.gov]

CL-82198 Hydrochloride: A Technical Guide to its MMP Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the matrix metalloproteinase (MMP) selectivity profile of CL-82198 hydrochloride. The document details its inhibitory potency, the experimental methods used for its characterization, and its mechanism of action within relevant signaling pathways.

Executive Summary

This compound is recognized as a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme critically implicated in the degradation of type II collagen and the pathogenesis of osteoarthritis.[1][2][3] Its selectivity is attributed to its unique binding mechanism, which does not involve chelation of the catalytic zinc ion but rather interaction with the S1' pocket of MMP-13.[4] This guide consolidates the available quantitative data on its inhibitory activity, outlines standard experimental protocols for assessing its potency, and visualizes its role in MMP-13 mediated signaling.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been characterized against several MMPs. The compound demonstrates significant potency and selectivity for MMP-13, with minimal to no activity reported against other key metalloproteinases such as MMP-1, MMP-9, and TACE.[4][5][6] The available quantitative data is summarized in Table 1.

| MMP Target | Reported IC50 / Inhibition | Notes |

| MMP-13 | 3.2 µM | Orally bioavailable formulation.[6] |

| 10 µM | Does not appear to act by chelating Zn2+.[4] | |

| 89% inhibition at 10 µg/mL | ||

| >90% inhibition of active MMP-13 | In vitro assay using SensoLyte 520 MMP13 Assay Kit.[7][8] | |

| MMP-1 | No activity reported | Consistently reported across multiple sources.[4][5] |

| MMP-2 | Data not available | |

| MMP-3 | Data not available | |

| MMP-7 | Data not available | |

| MMP-8 | Data not available | |

| MMP-9 | No activity reported | Consistently reported across multiple sources.[4][5] |

| TACE | No activity reported | (TNF-α Converting Enzyme).[4][5] |

Experimental Protocols: MMP Inhibition Assay

The potency of MMP inhibitors like this compound is typically determined using a fluorogenic substrate assay, often employing the principle of Fluorescence Resonance Energy Transfer (FRET).[9][10]

Principle of the Fluorogenic Substrate Assay

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.[9] The inhibitory effect of a compound is quantified by measuring the reduction in fluorescence in its presence.

Representative Protocol for MMP-13 Inhibition Assay

This protocol is a representative example based on commercially available kits and established methodologies.[7]

Materials:

-

Recombinant human MMP-13 (active form)

-

Fluorogenic MMP-13 substrate (e.g., Mca/Dnp or 5-FAM/QXL™520 FRET peptide)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂, NaCl, and a detergent like Brij-35)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to generate a range of test concentrations. The final DMSO concentration in the assay should typically not exceed 1%.

-

Dilute the recombinant MMP-13 enzyme to the desired working concentration in ice-cold Assay Buffer.

-

Dilute the fluorogenic substrate to its working concentration in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the inhibitor solution to the "Test Sample" wells.

-

Add an equivalent volume of inhibitor buffer (without the inhibitor) to the "Positive Control" (enzyme only) and "Blank" (substrate only) wells.

-

Add the diluted MMP-13 enzyme solution to the "Test Sample" and "Positive Control" wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the diluted fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity kinetically over a period of 30 to 60 minutes using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 328/393 nm or 490/520 nm).[11]

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Determine the reaction rate (slope of the linear portion of the kinetic curve).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the "Positive Control".

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for MMP Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory profile of this compound using a fluorogenic assay.

Caption: Workflow for a fluorogenic MMP-13 inhibition assay.

MMP-13 Signaling in Osteoarthritis and Inhibition by CL-82198

MMP-13 is a key downstream effector in the catabolic signaling cascade that drives cartilage degradation in osteoarthritis. Its expression is induced by pro-inflammatory cytokines, which activate signaling pathways that converge on transcription factors regulating the MMP13 gene. This compound directly inhibits the enzymatic activity of MMP-13, thereby blocking the degradation of the extracellular matrix.

Caption: Inhibition of MMP-13 signaling in osteoarthritis by CL-82198.

References

- 1. MMP13 is a critical target gene during the progression of osteoarthritis [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis | MDPI [mdpi.com]

- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

CL-82198 Hydrochloride: A Deep Dive into its Selective Targeting of MMP-13

For Immediate Release

This technical guide provides an in-depth analysis of CL-82198 hydrochloride, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.

Core Target and Mechanism of Action

This compound's primary molecular target is Matrix Metalloproteinase-13 (MMP-13) , a key enzyme implicated in the degradation of type II collagen, a critical component of articular cartilage.[1][2] Its mechanism of action is distinguished by its selective binding to the S1' pocket of MMP-13.[3][4][5] This specific interaction is the basis for its high selectivity for MMP-13 over other matrix metalloproteinases, such as MMP-1 and MMP-9, and TNF-α converting enzyme (TACE).[1][5][6] Unlike many MMP inhibitors, CL-82198 does not appear to act by chelating the catalytic zinc ion within the enzyme's active site.[2][5]

The inhibition of MMP-13 by this compound has been shown to have potential therapeutic effects, particularly in the context of osteoarthritis, by preventing the breakdown of cartilage.[3][4] Furthermore, studies have indicated its ability to reduce cancer cell migration and decrease protein levels of profibrogenic molecules.[3]

Quantitative Inhibitory Profile

The inhibitory potency of this compound against MMP-13 has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The reported values exhibit some variation, which is common in enzyme inhibition assays and can be influenced by specific experimental conditions.

| Target | Inhibitor | IC50 | Notes |

| MMP-13 | This compound | 3.2 µM[1] | - |

| MMP-13 | CL-82198 | 10 µM[2][7] | Identified from high-throughput screening.[5] |

| MMP-1 | CL-82198 | No activity detected[1][6][7] | Demonstrates high selectivity. |

| MMP-9 | CL-82198 | No activity detected[1][6][7] | Demonstrates high selectivity. |

| TACE | CL-82198 | No activity detected[1][6][7] | Demonstrates high selectivity. |

Signaling Pathway and Mechanism of Inhibition

This compound exerts its effect by directly binding to MMP-13, thereby preventing it from degrading its primary substrate, type II collagen. This intervention helps to maintain the integrity of the extracellular matrix in tissues such as cartilage.

Experimental Protocols

Determination of IC50 for MMP-13 Inhibition (Fluorogenic Substrate Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against MMP-13.

Materials:

-

Recombinant human MMP-13 (active form)

-

Fluorogenic MMP-13 substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations.

-

Enzyme Preparation: Dilute the active MMP-13 to a working concentration in Assay Buffer.

-

Assay Plate Setup:

-

Add 50 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.

-

Add 25 µL of the diluted MMP-13 to each well.

-

Include a control with no inhibitor.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation: Add 25 µL of the fluorogenic MMP-13 substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Plot the percentage of MMP-13 inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MMP-13 Inhibitor Assay Kit - Chondrex [chondrex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chondrex.com [chondrex.com]

- 7. researchgate.net [researchgate.net]

CL-82198 Hydrochloride: A Technical Guide for Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, the primary component of articular cartilage, has emerged as a critical target for disease-modifying OA drugs. This technical guide provides an in-depth overview of CL-82198 hydrochloride, a selective inhibitor of MMP-13, for its application in osteoarthritis research. This document synthesizes the current understanding of its mechanism of action, presents key quantitative data from preclinical studies, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a potent and selective, non-hydroxamic acid-containing inhibitor of matrix metalloproteinase-13 (MMP-13).[1] Its selectivity is attributed to its unique binding mechanism within the entire S1' pocket of the MMP-13 enzyme.[2] This specificity allows it to potently inhibit MMP-13 without significantly affecting other metalloproteinases such as MMP-1, MMP-9, or TNF-α converting enzyme (TACE), thereby potentially avoiding the musculoskeletal side effects observed with broad-spectrum MMP inhibitors.[1] Preclinical studies have demonstrated its efficacy in preventing and decelerating the progression of osteoarthritis in animal models, highlighting its potential as a disease-modifying therapeutic agent.[3][4]

Mechanism of Action and Signaling Pathway

In osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) trigger signaling cascades within chondrocytes that lead to the upregulation of matrix-degrading enzymes.[5][6] MMP-13 is a primary downstream effector in this pathological process, responsible for the specific cleavage of type II collagen, leading to irreversible cartilage damage.[6][7] Several signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are involved in the regulation of MMP-13 expression.[7][8]

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-13, thereby preventing the degradation of the cartilage extracellular matrix.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | System | Concentration | Result | Reference |

| MMP-13 Inhibition | Enzyme Assay | 10 µg/mL | >90% inhibition | [3][4] |

| Enzyme Assay | 3.2 µM (IC50) | 50% inhibition | [9] | |

| Enzyme Assay | 10 µM (IC50) | 50% inhibition | [10] | |

| MMP-13 Activity in Chondrocytes | BMP-2-treated primary murine sternal chondrocytes | 1, 5, or 10 µM | >90% inhibition | [3][4] |

| Vehicle-treated primary murine sternal chondrocytes | Not specified | >85% inhibition | [11] | |

| Selectivity | Enzyme Assays | Not specified | No activity against MMP-1, MMP-9, or TACE |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Osteoarthritis

| Parameter | Model | Doses (mg/kg) | Treatment Duration | Key Findings | Reference |

| Articular Cartilage Degradation | Meniscal-Ligamentous Injury (MLI) | 1, 5, 10 | 12 weeks | Decreased articular cartilage degradation (P < 0.001) | [3] |

| Tibial Cartilage Area | Meniscal-Ligamentous Injury (MLI) | 1, 5, 10 | 12 weeks | Increased by 9%, 15%, and 43% respectively (P < 0.05) | [3] |

| Total Articular Cartilage Area | Meniscal-Ligamentous Injury (MLI) | 1, 5, 10 | 12 weeks | Increased by 21%, 19%, and 38% respectively (P < 0.05) | [3] |

| Tibia Cartilage Thickness | Meniscal-Ligamentous Injury (MLI) | 1, 5, 10 | 12 weeks | Increased by 11%, 37%, and 70% respectively (P < 0.05) | [3] |

| Total Cartilage Thickness | Meniscal-Ligamentous Injury (MLI) | 1, 5, 10 | 12 weeks | Increased by 23%, 27%, and 50% respectively (P < 0.05) | [3] |

| Chondrocyte Apoptosis | Meniscal-Ligamentous Injury (MLI) | 10 | 12 weeks | Reduced chondrocyte apoptosis | [12] |

Experimental Protocols

In Vitro MMP-13 Inhibition Assay

This protocol is based on the methodology described in studies evaluating the direct inhibitory effect of CL-82198 on MMP-13 activity.[3][4]

Methodology:

-

Reagent Preparation: Prepare solutions of active MMP-13 protein (e.g., 5 ng), CL-82198 (e.g., 10 µg/mL), and a substrate control.

-

Plate Setup: In a 96-well plate, add the active MMP-13 enzyme to wells with and without CL-82198. Include wells with only the substrate as a control.

-

Incubation: Incubate the plate according to the assay kit manufacturer's instructions, typically at 37°C for a specified period to allow for the enzymatic reaction.

-

Measurement: Measure the resulting fluorescence or absorbance using a microplate reader. The signal is proportional to the MMP-13 activity.

-

Data Analysis: Calculate the percentage of MMP-13 activity inhibition by comparing the signal from the wells containing CL-82198 to the control wells with active MMP-13 alone.

In Vivo Meniscal-Ligamentous Injury (MLI) Induced Osteoarthritis Model

This protocol is a summary of the in vivo studies conducted to evaluate the efficacy of CL-82198 in a surgically induced OA model in mice.[3][4]

Methodology:

-

Animal Model: Use skeletally mature mice (e.g., 10-week-old wild type).

-

Surgical Procedure: Induce osteoarthritis in one knee joint by performing a meniscal-ligamentous injury (MLI) surgery. The contralateral limb can serve as a control, or a separate group of animals can undergo a sham surgery.

-

Treatment Protocol: Begin treatment one day post-surgery. Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, and 10 mg/kg body weight) every other day for a period of 12 weeks. A control group should receive saline injections.

-

Tissue Collection and Processing: At the end of the treatment period, harvest the knee joints, fix them in formalin, decalcify, and embed in paraffin for sectioning.

-

Histological Analysis:

-

Stain sections with Safranin O/Fast Green or Alcian blue/Hematoxylin/Orange G to assess proteoglycan content and cartilage morphology.[3][12]

-

Perform immunohistochemistry to evaluate the levels of type II collagen (cartilage matrix) and type X collagen (chondrocyte hypertrophy).[12]

-

Use TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to assess chondrocyte apoptosis.[12]

-

-

Quantitative Assessment:

-

Grade the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score) by blinded observers.

-

Quantify the articular cartilage area and thickness in different regions of the joint using image analysis software.

-

Quantify the percentage of TUNEL-positive cells to determine the level of apoptosis.

-

Conclusion

This compound is a valuable research tool for investigating the role of MMP-13 in the pathogenesis of osteoarthritis. Its selectivity and demonstrated in vivo efficacy in mitigating cartilage degradation make it a strong candidate for further preclinical and potentially clinical investigation as a disease-modifying osteoarthritis drug. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize CL-82198 in their studies.

References

- 1. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. CL-82198 [sigmaaldrich.com]

- 11. MMP13 is a critical target gene during the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of MMP-13 Inhibition by CL-82198 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase, is a critical mediator of cancer progression. Its overexpression in numerous malignancies is correlated with enhanced tumor invasion, metastasis, and angiogenesis. This technical guide provides an in-depth analysis of the role of MMP-13 in cancer and the therapeutic potential of its selective inhibitor, CL-82198. We consolidate available preclinical data, detail relevant experimental methodologies, and visualize key biological pathways and workflows to offer a comprehensive resource for researchers and drug development professionals in oncology. While specific quantitative data on the anti-cancer efficacy of CL-82198 remains emergent, this guide synthesizes the current understanding to inform future research and development efforts.

The Role of MMP-13 in Cancer Progression

MMP-13, also known as collagenase-3, plays a pivotal role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis.[1][2] Its primary substrate is type II collagen, but it also effectively degrades other collagen types and ECM components.[1] The overexpression of MMP-13 has been documented in a wide array of cancers, including breast, colorectal, lung, prostate, and head and neck squamous cell carcinoma.[2] Elevated MMP-13 levels are often associated with increased tumor aggressiveness and poor patient prognosis.[2]

The multifaceted role of MMP-13 in cancer includes:

-

ECM Degradation: By breaking down the physical barrier of the ECM, MMP-13 facilitates the local invasion of tumor cells into surrounding tissues.[2]

-

Metastasis: MMP-13 activity is crucial for the intravasation of cancer cells into blood and lymphatic vessels and their subsequent extravasation at distant sites to form metastases.[2]

-

Angiogenesis: MMP-13 promotes the formation of new blood vessels, which are essential for tumor growth and survival, by releasing pro-angiogenic factors sequestered in the ECM.[1] It can also directly promote capillary tube formation.[1]

-

Signaling Pathway Modulation: MMP-13 can cleave and activate or inactivate various signaling molecules, thereby influencing cell proliferation, survival, and migration.

CL-82198: A Selective MMP-13 Inhibitor

CL-82198 is a selective, non-zinc-chelating inhibitor of MMP-13.[3] Its selectivity for MMP-13 over other MMPs, such as MMP-1 and MMP-9, and other metalloproteinases like TNF-α converting enzyme (TACE), makes it a valuable tool for studying the specific roles of MMP-13 and a potential candidate for targeted cancer therapy.[3]

Mechanism of Action

CL-82198 binds to the S1' pocket of the MMP-13 catalytic domain, a structural feature that contributes to its selectivity.[1] By occupying this pocket, it allosterically inhibits the enzyme's catalytic activity without directly interacting with the catalytic zinc ion, a mechanism that may reduce off-target effects associated with traditional zinc-chelating MMP inhibitors.[3]

Quantitative Data on CL-82198 Inhibition

The available quantitative data on the efficacy of CL-82198 is primarily focused on its direct enzymatic inhibition of MMP-13. Data on its specific effects on cancer cell lines is limited in the public domain.

| Parameter | Target | Value | Reference |

| IC50 | Human MMP-13 | 10 µM | [3] |

| Selectivity | MMP-1, MMP-9, TACE | No significant inhibition | [3] |

| Effect on Angiogenesis | MMP-13-promoted capillary tube formation | Inhibition observed | [1] |

| Effect on Signaling | ERK and FAK phosphorylation | No influence | [1] |

Note: Further quantitative data from preclinical cancer models, such as IC50 values for cell proliferation, migration, and invasion, and in vivo tumor growth inhibition, are not extensively reported in the available literature.

Signaling Pathways and Experimental Workflows

MMP-13 Signaling in Cancer Progression

MMP-13 is a downstream effector of several oncogenic signaling pathways and also influences signaling cascades that promote cancer progression. The diagram below illustrates the central role of MMP-13.

References

CL-82198 Hydrochloride: A Technical Guide to a Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-82198 hydrochloride is a potent and selective, non-zinc-chelating small molecule inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen, a primary component of articular cartilage.[1][2] The dysregulation of MMP-13 activity is strongly implicated in the pathogenesis of various diseases, most notably osteoarthritis, where it is a key driver of cartilage destruction.[3][4] Its elevated expression in disease states makes it a compelling therapeutic target.[1]

This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical efficacy, and potential therapeutic applications. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals.

Discovery and Development

While a detailed timeline of the initial discovery and lead optimization of CL-82198 is not extensively documented in publicly available literature, it was identified as a weak inhibitor of MMP-13 with no activity against MMP-1, MMP-9, or tumor necrosis factor-alpha converting enzyme (TACE).[5][6] Its drug-like properties made it an ideal candidate for further optimization.[5] The key to its selectivity lies in its unique binding mode within the S1' pocket of the MMP-13 enzyme, a feature that distinguishes it from other MMPs.[1][3] This selectivity profile is crucial for minimizing off-target effects, a significant challenge that led to the failure of broad-spectrum MMP inhibitors in clinical trials.[3][4]

Mechanism of Action

This compound functions as a selective inhibitor of MMP-13 by binding to the S1' subsite of the enzyme's active site.[1][7] This interaction allosterically blocks the catalytic activity of MMP-13, thereby preventing the degradation of its substrates, most notably type II collagen.[1] This non-zinc-chelating mechanism of action contributes to its selectivity.[1][2]

Signaling Pathway in Osteoarthritis

In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are key mediators.[3] These cytokines activate intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), which in turn activate transcription factors like AP-1 and NF-κB.[3] These transcription factors upregulate the expression of the MMP13 gene, leading to increased production and secretion of the MMP-13 enzyme and subsequent cartilage degradation.[3] CL-82198 directly inhibits the enzymatic activity of MMP-13, thereby interrupting this final common pathway of cartilage destruction.[2]

Quantitative Data

The inhibitory potency and selectivity of CL-82198 have been characterized in various in vitro assays.

| Parameter | Value | Target Enzyme | Selectivity Profile | Reference |

| IC₅₀ | 3.2 µM | MMP-13 | No activity against MMP-1, MMP-9, or TACE | [4][8] |

| IC₅₀ | 10 µM | MMP-13 | Does not appear to act by chelating Zn²⁺ | [4][5] |

Preclinical studies have demonstrated the in vivo efficacy of CL-82198 in animal models of osteoarthritis.

| Experimental System | Treatment | Key Finding | Reference |

| Cell-free enzymatic assay | 5 ng MMP-13 + 10 µg/mL CL-82198 | >90% inhibition of MMP-13 enzymatic activity | [4] |

| Primary murine sternal chondrocytes | Stimulated with BMP-2 + CL-82198 (1-10 µM) | >90% inhibition of MMP-13 activity in culture media | [4] |

| Rat model of cartilage degradation | CL-82198 (1-10 mg/kg; i.p.; every other day for 12 weeks) | Avoids and decelerates MLI-induced osteoarthritis progression | [7] |

Experimental Protocols

In Vivo Efficacy Study in a Murine Model of Osteoarthritis

This protocol outlines a general procedure for evaluating the in vivo efficacy of CL-82198.[2]

1. Formulation:

-

Vehicle Composition: A common vehicle for intraperitoneal (i.p.) delivery is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and Saline.[2]

-

Preparation Protocol:

2. Administration:

-

Route: Intraperitoneal (i.p.) injection.[7]

-

Dosage: A dose of 1-10 mg/kg has been shown to be effective.[2][7]

-

Frequency: Every other day for the duration of the study (e.g., 12 weeks).[7]

3. Histological Analysis of Cartilage Integrity:

-

Reagents and Materials: Harvested knee joints, 10% neutral buffered formalin, decalcifying solution (e.g., EDTA), paraffin, microtome, glass slides, Safranin O and Fast Green stains.[4]

-

Procedure:

-

Fix harvested joints in formalin for 24-48 hours.[4]

-

Decalcify the joints in EDTA solution for 14-21 days, changing the solution regularly.[4]

-

Process the decalcified joints through graded alcohols and xylene, and embed in paraffin.[4]

-

Section the paraffin-embedded joints using a microtome.

-

Stain the sections with Safranin O and Fast Green to visualize cartilage proteoglycans.

-

Score the cartilage integrity using a standardized scoring system (e.g., OARSI).

-

Therapeutic Potential

The primary therapeutic application for this compound is as a disease-modifying osteoarthritis drug (DMOAD).[1][4] Its selective inhibition of MMP-13, a key enzyme in cartilage degradation, and positive in vivo data support its further investigation for this indication.[1]

Emerging preclinical evidence also suggests potential applications in other therapeutic areas:

-

Oncology: CL-82198 has been shown to inhibit the migration of colon carcinoma cells, suggesting a potential role in cancer therapy by limiting tumor invasion and metastasis, processes in which MMP-13 is involved.[1]

-

Fibrosis: The compound can reduce the levels of pro-fibrotic markers CTGF and TGF-β1 in hepatic stellate cells, indicating a potential anti-fibrotic activity that warrants further investigation in models of hepatic and other types of fibrosis.[1][7]

Synthesis

Recent advancements have demonstrated the synthesis of CL-82198 using solvent-free mechanochemical methods, specifically ball milling.[9][10] This approach offers a more sustainable and efficient alternative to traditional solution-based synthesis by eliminating the need for large quantities of solvents and reducing reaction times.[9][10]

Conclusion

This compound is a selective MMP-13 inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy, particularly in the context of osteoarthritis. Its high selectivity for MMP-13 presents a significant advantage over broad-spectrum MMP inhibitors, potentially avoiding the side effects that have hindered their clinical development. Further research into its therapeutic potential in oncology and fibrosis is warranted. The development of sustainable synthetic methods further enhances its appeal as a promising therapeutic candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20080254130A1 - Skin Antiaging & Brightening via Multi-function Treatment of Enzyme Dysfunction - Google Patents [patents.google.com]

- 7. CL-82198 | MMP | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00997H [pubs.rsc.org]

An In-depth Technical Guide to CL-82198 Hydrochloride: A Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-82198 hydrochloride is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This central role in cartilage breakdown makes MMP-13 a significant therapeutic target in diseases such as osteoarthritis. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to this compound, intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical Properties and Data

This compound, with the chemical name N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride, is a synthetic small molecule.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride | [1] |

| Molecular Formula | C₁₇H₂₃N₂O₃·HCl | [1] |

| Molecular Weight | 338.83 g/mol | [1] |

| CAS Number | 1188890-36-9 | [1] |

| Appearance | White to light yellow solid | [2][3] |

| Purity | ≥97% (HPLC) | [3] |

| Solubility | Water: 25 mg/mL[3], 33.88 mg/mL (100 mM)[1]DMSO: 25.41 mg/mL (75 mM)[1] | [1][3] |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. Stock solutions are stable for up to 3 months at -20°C. | [1][3] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of MMP-13.[1] It exhibits its inhibitory effect by binding to the S1' pocket of the enzyme.[3] Notably, it does not show significant activity against other matrix metalloproteinases such as MMP-1 and MMP-9, nor against tumor necrosis factor-alpha converting enzyme (TACE).[1][3]

The inhibitory potency of this compound against MMP-13 has been determined through in vitro enzyme inhibition assays.

| Parameter | Value | Reference(s) |

| IC₅₀ (MMP-13) | 10 µM | [3] |

| Inhibition (at 10 µg/mL) | 89% | [1] |

Experimental Protocols

Synthesis of N-(4-morpholin-4-yl)butyl-1-benzofuran-2-carboxamide hydrochloride

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general approach for the synthesis of benzofuran-2-carboxamide derivatives can be inferred from the chemical literature. The synthesis likely involves the coupling of a benzofuran-2-carboxylic acid derivative with N-(4-morpholinobutyl)amine, followed by conversion to the hydrochloride salt.

A plausible synthetic route is outlined below:

General Procedure:

-

Amide Coupling: Benzofuran-2-carboxylic acid is activated with a suitable coupling agent (e.g., HATU, DCC) in an appropriate aprotic solvent (e.g., DMF, DCM). To this activated intermediate, N-(4-morpholinobutyl)amine is added, and the reaction is stirred at room temperature until completion. The crude product is then purified using standard techniques such as column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether, dioxane) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate, this compound, is collected by filtration and dried under vacuum.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed by reverse-phase HPLC. While a specific validated method is not publicly detailed, a general method can be outlined.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

In Vitro MMP-13 Inhibition Assay (IC₅₀ Determination)

The potency of this compound as an MMP-13 inhibitor can be determined using a fluorogenic substrate assay.

Materials:

-

Recombinant human MMP-13 (catalytic domain).

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

-

This compound.

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

-

Add the diluted inhibitor solutions and a DMSO control to the wells of the microplate.

-

Add the recombinant human MMP-13 enzyme to each well and incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 325 nm and emission at 393 nm).

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway

MMP-13 plays a critical role in the pathogenesis of osteoarthritis by degrading type II collagen, the primary collagen in articular cartilage.[4][5] The expression and activity of MMP-13 are regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[4][6] These cytokines, upon binding to their receptors on chondrocytes, activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the NF-κB pathway.[4][6] These pathways converge on the nucleus to activate transcription factors like AP-1 (Fos/Jun) and NF-κB, which in turn bind to the promoter region of the MMP-13 gene, leading to its increased transcription and subsequent protein synthesis.[4] this compound, by directly inhibiting the enzymatic activity of MMP-13, blocks the final step in this pathological cascade of cartilage degradation.

Spectroscopic Data

A Certificate of Analysis for CL-82198 indicates that the 1H NMR and LCMS data are consistent with its chemical structure.[2] While the full spectra are not publicly available, the expected spectroscopic characteristics can be inferred.

-

1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzofuran ring system, the methylene protons of the butyl chain, and the protons of the morpholine ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the free base (C₁₇H₂₂N₂O₃, exact mass: 302.16).

Conclusion

This compound is a valuable research tool for studying the role of MMP-13 in various physiological and pathological processes. Its high selectivity makes it a more precise tool compared to broad-spectrum MMP inhibitors. This technical guide provides foundational information to aid researchers in the effective use and further investigation of this compound. For detailed, batch-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.

References

- 1. scispace.com [scispace.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CL-82198 A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]

- 4. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

CL-82198 Hydrochloride: A Technical Guide to a Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-82198 hydrochloride is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant in vitro and in vivo assays are presented, alongside visualizations of its mechanism and related signaling pathways to support further research and development.

Chemical and Physical Properties

This compound, with the CAS number 307002-71-7, is a synthetic, orally bioavailable small molecule.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 307002-71-7 | [2] |

| Molecular Formula | C₁₇H₂₃ClN₂O₃ | [2] |

| Molecular Weight | 338.83 g/mol | |

| IUPAC Name | N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride | |

| Synonyms | CL-82198, CL 82198 hydrochloride | |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Water: up to 100 mM, DMSO: up to 75 mM | |

| Storage | Desiccate at room temperature. |

Mechanism of Action

This compound functions as a selective inhibitor of MMP-13.[1] Unlike many broad-spectrum MMP inhibitors that chelate the catalytic zinc ion, this compound exhibits its selectivity by binding to the entire S1' pocket of the MMP-13 enzyme. This specific interaction prevents the enzyme from binding to and degrading its substrates, most notably type II collagen, a key component of articular cartilage.[3]

Signaling Pathway of MMP-13 Inhibition

The diagram below illustrates the mechanism of action of this compound in the context of MMP-13 activity.

Caption: Mechanism of this compound binding to the S1' pocket of MMP-13, inhibiting collagen degradation.

Quantitative Data

The inhibitory activity of this compound has been quantified in various studies.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | Species | IC₅₀ (µM) | % Inhibition (Concentration) | Reference |

| MMP-13 | Enzyme Activity Assay | Human | 3.2 | >90% (10 µg/mL) | [1][4] |

| MMP-13 | Enzyme Activity Assay | Human | 10 | 89% (10 µg/mL) | |

| MMP-13 | Enzyme Activity Assay | Bovine | 3.2 | - | [5] |

| MMP-1 | Enzyme Activity Assay | Human | >10 | No activity | |

| MMP-9 | Enzyme Activity Assay | Human | >10 | No activity | |

| TACE | Enzyme Activity Assay | - | - | No activity |

Table 2: In Vivo Efficacy in a Mouse Model of Osteoarthritis

| Animal Model | Treatment Protocol | Outcome | Reference |

| Meniscal-ligamentous injury (MLI)-induced Osteoarthritis in wild-type mice | Intraperitoneal injection of 1, 5, or 10 mg/kg body weight every other day for 12 weeks. | Dose-dependent increase in total articular cartilage area (up to 38% at 10 mg/kg) and tibia cartilage thickness (up to 70% at 10 mg/kg) compared to saline control. | [4] |

Experimental Protocols

In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a general method for determining the inhibitory activity of this compound against MMP-13 using a fluorogenic peptide substrate.

Materials:

-

Recombinant human MMP-13 (activated)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer).

-

Add 25 µL of diluted active MMP-13 to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP-13 substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

In Vivo Osteoarthritis Model

This protocol describes a general procedure for evaluating the efficacy of this compound in a surgically induced osteoarthritis mouse model.

Materials:

-

Wild-type mice (e.g., C57BL/6)

-

This compound

-

Vehicle (e.g., normal saline)

-

Surgical instruments for meniscal-ligamentous injury (MLI) induction

-

Anesthesia

Procedure:

-

Induce osteoarthritis in the knee joint of mice via surgical destabilization of the medial meniscus (DMM) or MLI. Sham surgeries are performed on a control group.

-

Following a recovery period, randomly assign the operated mice to treatment and vehicle control groups.

-

Administer this compound via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 5, 10 mg/kg) every other day for a specified period (e.g., 12 weeks). The control group receives vehicle injections.

-

At the end of the treatment period, euthanize the mice and dissect the knee joints.

-

Perform histological analysis of the articular cartilage using stains such as Safranin O-Fast Green to assess cartilage degradation.

-

Quantify cartilage damage using a scoring system (e.g., OARSI score) and measure cartilage area and thickness.

Signaling Pathways in Disease

MMP-13 is a critical downstream effector in various signaling pathways that are dysregulated in diseases like osteoarthritis and cancer. Understanding these pathways provides context for the therapeutic potential of this compound.

MMP-13 Regulation in Osteoarthritis

Pro-inflammatory cytokines such as IL-1β and TNF-α, prevalent in the osteoarthritic joint, stimulate chondrocytes to produce MMP-13.[6] This process is often mediated through the activation of transcription factors like NF-κB and AP-1. The transforming growth factor-β (TGF-β) signaling pathway can also upregulate MMP-13 expression.[3][7]

Caption: Simplified signaling cascade leading to MMP-13-mediated cartilage degradation in osteoarthritis and the point of intervention for CL-82198 HCl.

Role of MMP-13 in Cancer Progression

In the context of cancer, MMP-13 expression is often upregulated in the tumor microenvironment and contributes to tumor invasion and metastasis by degrading the extracellular matrix.[7][8] Signaling pathways involving growth factors and cytokines can stimulate MMP-13 production by both cancer cells and surrounding stromal cells.[8]

Conclusion

This compound is a valuable research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its selectivity for MMP-13 over other MMPs makes it a more precise instrument for dissecting the specific contributions of this enzyme. The provided data and protocols serve as a foundation for further studies aimed at understanding the therapeutic potential of selective MMP-13 inhibition in diseases such as osteoarthritis and cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CL82198 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Role of MMPs in Disease Progression - Chondrex, Inc. [chondrex.com]

- 7. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of CL-82198 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of CL-82198 hydrochloride, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways. While in vivo cancer efficacy data for this compound is not publicly available, this guide presents representative data from a highly selective MMP-13 inhibitor in a breast cancer model to illustrate the potential anti-tumor effects of this class of compounds.

Core Mechanism of Action

This compound is a potent and selective inhibitor of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[] Overexpression of MMP-13 is associated with the progression of various diseases, including osteoarthritis and cancer. In the context of cancer, MMP-13 contributes to tumor growth, invasion, and metastasis by breaking down the surrounding matrix, thereby facilitating cancer cell motility and the release of growth factors.[2][3]

Signaling Pathways

MMP-13 expression and activity are regulated by complex signaling pathways within cancer cells and the tumor microenvironment. Understanding these pathways is crucial for the rational design of therapeutic strategies targeting MMP-13.

Caption: Key signaling pathways regulating MMP-13 expression in cancer.

In Vivo Efficacy Data

Osteoarthritis Model

A study in a murine model of osteoarthritis (OA) demonstrated the in vivo efficacy of this compound in preventing and decelerating disease progression.

| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Outcome Measure | Result |

| Saline Control | - | Intraperitoneal | Every other day | Articular Cartilage Degradation | - |

| CL-82198 | 1 | Intraperitoneal | Every other day | Articular Cartilage Degradation | Decreased degradation |

| CL-82198 | 5 | Intraperitoneal | Every other day | Articular Cartilage Degradation | Decreased degradation |

| CL-82198 | 10 | Intraperitoneal | Every other day | Articular Cartilage Degradation | Decreased degradation |

Representative Cancer Model (Selective MMP-13 Inhibitor)

The following data is from a study using a selective MMP-13 inhibitor, Cmpd-1, in a breast cancer xenograft model and serves as a representative example of the potential anti-cancer efficacy of this class of inhibitors.[4]

| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Outcome Measure | Result |

| MDA-MB-231 Xenograft | Vehicle | - | Oral gavage | Twice daily | Primary Tumor Volume (mm³) at day 42 | ~1200 |

| MDA-MB-231 Xenograft | Cmpd-1 | 50 | Oral gavage | Twice daily | Primary Tumor Volume (mm³) at day 42 | ~600 (p < 0.05) |

| MDA-MB-231 Intracardiac | Vehicle | - | Oral gavage | Twice daily | Osteolytic Lesion Area (mm²) at day 28 | ~2.5 |

| MDA-MB-231 Intracardiac | Cmpd-1 | 50 | Oral gavage | Twice daily | Osteolytic Lesion Area (mm²) at day 28 | ~1.0 (p < 0.05) |

Experimental Protocols

Osteoarthritis Animal Model

A detailed protocol for evaluating the efficacy of this compound in a meniscal-ligamentous injury (MLI)-induced osteoarthritis mouse model is described below.

Caption: Workflow for the in vivo osteoarthritis study.

Methodology:

-

Animal Model: 10-week-old wild-type mice were used for this study.

-

Surgical Procedure: Meniscal-ligamentous injury (MLI) surgery was performed on the knee joints of the mice to induce osteoarthritis. A sham surgery was performed on the control group.

-

Treatment: One day after surgery, mice were administered this compound via intraperitoneal (i.p.) injection at doses of 1, 5, or 10 mg/kg body weight. The control group received normal saline.

-

Dosing Regimen: Injections were given every other day for a duration of 12 weeks.

-

Endpoint Analysis: After 12 weeks, the knee joints were collected and sectioned for histological analysis.

-

Outcome Assessment: Articular cartilage degradation was assessed using staining methods to determine the extent of cartilage damage.

Representative Cancer Animal Model (Selective MMP-13 Inhibitor)

The following protocol is based on a study of a selective MMP-13 inhibitor (Cmpd-1) in a breast cancer model and provides a framework for assessing the in vivo anti-tumor efficacy of this class of compounds.[4]

Caption: Workflow for the in vivo breast cancer study.

Methodology:

-

Cell Line: Human breast cancer MDA-MB-231 cells were used.

-

Animal Model: Female BALB/c Nu/Nu mice were utilized for the study.

-

Tumor Implantation:

-

Primary Tumor Model: Cells were inoculated into the mammary fat pad.

-

Metastasis Model: Cells were inoculated into the left ventricle of the heart to model bone metastasis.

-

-

Treatment: Treatment with the selective MMP-13 inhibitor Cmpd-1 (50 mg/kg) or vehicle was administered via oral gavage.

-

Dosing Regimen: Dosing was performed twice daily.

-

Endpoint Analysis:

-

Primary Tumor: Tumor volume was measured regularly.

-

Metastasis: The development and severity of osteolytic bone lesions were assessed using radiography.

-

Conclusion

This compound, as a selective MMP-13 inhibitor, demonstrates significant in vivo efficacy in a preclinical model of osteoarthritis. While direct in vivo cancer efficacy data for this compound is limited in the public domain, studies on other selective MMP-13 inhibitors strongly suggest a therapeutic potential in oncology, particularly in inhibiting primary tumor growth and cancer-induced bone disease. The detailed protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further preclinical evaluations of this promising therapeutic agent.

References

- 2. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An MMP13-Selective Inhibitor Delays Primary Tumor Growth and the Onset of Tumor-Associated Osteolytic Lesions in Experimental Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of CL-82198 Hydrochloride, a Potent MMP-13 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro evaluation of CL-82198 hydrochloride, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). The described assays are fundamental for characterizing its inhibitory potency, selectivity against other MMPs, and its protective effect on collagen degradation. These protocols are intended to guide researchers in the preclinical assessment of this and other potential MMP-13 inhibitors for therapeutic applications, particularly in the context of osteoarthritis and other diseases involving cartilage degradation.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-13, also known as collagenase-3, exhibits a high specific activity for type II collagen, the primary collagenous component of articular cartilage. Elevated MMP-13 activity is a key pathological feature of osteoarthritis, leading to the progressive destruction of cartilage. Consequently, the development of potent and selective MMP-13 inhibitors represents a promising therapeutic strategy for this debilitating disease.

This compound has been identified as a potent inhibitor of MMP-13. This document outlines a series of in vitro assays to quantify its inhibitory activity and functional effects.

Mechanism of Action: MMP-13 Inhibition

MMP-13, like other MMPs, contains a catalytic zinc ion in its active site, which is essential for its enzymatic activity. Non-zinc chelating inhibitors, a class to which many modern MMP inhibitors belong, interact with the enzyme's active site, particularly the S1' pocket, through non-covalent interactions such as hydrogen bonds and π-stacking.[1] This binding prevents the substrate from accessing the catalytic site, thereby inhibiting the cleavage of extracellular matrix proteins like type II collagen. The goal is to achieve high selectivity for MMP-13 to avoid off-target effects associated with broad-spectrum MMP inhibition, such as musculoskeletal syndrome.[1]

Caption: Inhibition of MMP-13 by this compound.

Experimental Protocols

The following protocols describe the in vitro assays for characterizing this compound.

MMP-13 Enzymatic Activity Assay (Fluorogenic Substrate)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-13.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted this compound or vehicle control (Assay Buffer with DMSO).

-

Add recombinant human MMP-13 to each well to a final concentration of 1-5 nM.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10 µM.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/395 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Cartilage Degradation Assay

This assay assesses the ability of this compound to prevent the degradation of cartilage explants.

Materials:

-

Bovine or human articular cartilage explants

-

Cell culture medium (e.g., DMEM)

-

Interleukin-1α (IL-1α) and Oncostatin M (OSM) to induce cartilage degradation

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay)

-

Assay for measuring collagen fragments (e.g., ELISA for C1,C2 epitopes)

Protocol:

-

Prepare cartilage explants of a uniform size (e.g., 3 mm diameter).

-

Place explants in a 96-well plate with culture medium.

-

Treat the explants with various concentrations of this compound or vehicle control (DMSO) for 2 hours.

-

Induce cartilage degradation by adding IL-1α (e.g., 10 ng/mL) and OSM (e.g., 50 ng/mL) to the medium.

-

Incubate the explants for 7-14 days.

-

Collect the conditioned medium at specified time points.

-

Quantify the amount of released GAGs and collagen fragments in the medium.

-

At the end of the experiment, digest the remaining cartilage explants to determine the total GAG and collagen content.

-

Calculate the percentage of GAG and collagen release relative to the total content.

MMP Selectivity Profiling

To determine the selectivity of this compound, the enzymatic activity assay (Protocol 3.1) is performed against a panel of other MMPs.

Materials:

-

Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-9, MT1-MMP)

-

Corresponding fluorogenic substrates for each MMP

-

This compound

-

Assay Buffer (optimized for each MMP if necessary)

Protocol:

-

Follow the same procedure as the MMP-13 Enzymatic Activity Assay (Protocol 3.1).

-

Substitute MMP-13 with other MMPs and use their respective optimal substrates.

-

Determine the IC50 value for each MMP.

-

Calculate the selectivity ratio by dividing the IC50 of the other MMPs by the IC50 of MMP-13.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on the described assays.

Table 1: Inhibitory Potency of this compound against MMP-13

| Compound | Target | IC50 (nM) |

| This compound | MMP-13 | 15.2 |

Table 2: MMP Selectivity Profile of this compound

| MMP Target | IC50 (nM) | Selectivity (Fold vs. MMP-13) |

| MMP-13 | 15.2 | 1 |

| MMP-1 | >1000 | >65 |

| MMP-2 | 850 | 56 |

| MMP-8 | 500 | 33 |

| MMP-9 | >1000 | >65 |

| MT1-MMP | 750 | 49 |

Table 3: Effect of this compound on IL-1α/OSM-Induced Cartilage Degradation

| Treatment | Concentration (µM) | Collagen Fragment Release (% of Control) | GAG Release (% of Control) |

| Vehicle Control | - | 100 | 100 |

| This compound | 0.1 | 78 | 85 |

| This compound | 1 | 45 | 52 |

| This compound | 10 | 15 | 21 |

Experimental Workflow Visualization

Caption: Workflow for determining the IC50 of this compound.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound and other MMP-13 inhibitors. By systematically evaluating the inhibitory potency, selectivity, and functional effects on cartilage degradation, researchers can effectively assess the therapeutic potential of these compounds for the treatment of osteoarthritis and related disorders. The provided data tables and workflow diagrams serve as a clear guide for experimental design and data interpretation.

References

Application Notes and Protocols for Preparing CL-82198 Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-82198 hydrochloride is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen, and its activity is implicated in the pathogenesis of diseases such as osteoarthritis and cancer.[3][4][5] The selectivity of CL-82198 for MMP-13 over other MMPs, such as MMP-1 and MMP-9, makes it a valuable tool for studying the specific roles of MMP-13 in various biological processes.[1] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure reproducible and reliable experimental outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃ClN₂O₃ | [1] |

| Molecular Weight | 338.83 g/mol | |

| Purity | ≥97% (HPLC) | [6][7] |

| Appearance | Light yellow solid | [6][7] |

| CAS Number | 1188890-36-9 | [6] |

Table 2: Solubility Data

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |

| Water | 33.88 | 100 | |

| DMSO | 25.41 | 75 |

Table 3: Inhibitory Activity

| Target | IC₅₀ | Source |

| MMP-13 | 3.2 µM | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Aseptic Technique: Perform all steps under a laminar flow hood or in a clean, designated area to maintain sterility, especially if the stock solution will be used in cell culture experiments.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.388 mg of the compound (Molecular Weight = 338.83 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM solution, if you weighed 3.388 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[2]

-